3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide
Description
Properties
Molecular Formula |
C18H11ClFN3O2S |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H11ClFN3O2S/c1-9-2-7-12-13(8-9)26-16(14(12)19)18(24)21-17-15(22-25-23-17)10-3-5-11(20)6-4-10/h2-8H,1H3,(H,21,23,24) |
InChI Key |
UOYRZAZXZSLTPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NON=C3C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzothiophene Scaffold
The benzothiophene backbone is typically synthesized via cyclization reactions. A common approach involves the Gewald reaction , where α-mercaptoacetophenone derivatives react with malononitrile or cyanoacetates in the presence of a base to form 2-aminobenzothiophenes. For the target compound, the 6-methyl and 3-chloro substituents are introduced during this stage.
Example protocol :
-
React 3-chloro-6-methylthioacetophenone with malononitrile in ethanol using piperidine as a catalyst under reflux (72 hours).
-
Acidify with HCl to precipitate 3-chloro-6-methyl-1-benzothiophene-2-carbonitrile.
-
Hydrolyze the nitrile to the carboxylic acid using concentrated sulfuric acid (110°C, 4 hours).
Carboxamide Formation
Conversion to Acid Chloride
The carboxylic acid intermediate is activated for nucleophilic substitution by converting it to the acid chloride:
-
Treat 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) in dry dichloromethane (DCM) under nitrogen (reflux, 2 hours).
-
Remove excess SOCl₂ via vacuum distillation to yield 3-chloro-6-methyl-1-benzothiophene-2-carbonyl chloride.
Coupling with Oxadiazole Amine
The acid chloride reacts with 3-amino-4-(4-fluorophenyl)-1,2,5-oxadiazole to form the target carboxamide:
-
Dissolve the acid chloride in dry tetrahydrofuran (THF) and add dropwise to a solution of the oxadiazole amine and triethylamine (TEA) at 0°C.
-
Stir at room temperature for 12 hours, then purify via silica gel chromatography (ethyl acetate/hexane, 1:3).
Synthesis of 3-Amino-4-(4-Fluorophenyl)-1,2,5-Oxadiazole
Oxadiazole Ring Construction
The 1,2,5-oxadiazole (furazan) ring is synthesized via cyclization of a diacylhydrazide precursor:
Step 1: Diacylhydrazide Formation
-
React 4-fluorophenylglyoxylic acid with hydrazine hydrate in ethanol (reflux, 6 hours) to form 4-(4-fluorophenyl)glyoxylic acid hydrazide.
Step 2: Cyclization with P₂O₅
-
Reflux the hydrazide with phosphorus pentoxide (P₂O₅) in xylene (1 hour) to induce dehydration and cyclization.
-
Purify the crude product via recrystallization from benzene, yielding 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine.
Key spectral data :
Alternative Synthetic Routes
Hydrazide Cyclization Pathway
An alternative route forms the oxadiazole ring directly from the benzothiophene hydrazide:
-
Convert 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid to its hydrazide using hydrazine hydrate in ethanol.
-
Condense the hydrazide with 4-fluorobenzaldehyde in absolute ethanol to form a Schiff base.
-
Cyclize the Schiff base with P₂O₅ in xylene (reflux, 1 hour) to yield the target compound.
Advantages :
Optimization and Challenges
Reaction Condition Sensitivity
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The chloro and fluorophenyl groups can undergo substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may yield new amide or thioether derivatives.
Scientific Research Applications
3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity and can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of diseases like cancer, inflammation, and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of specific enzymes involved in disease pathways, leading to reduced disease progression.
Comparison with Similar Compounds
Core Structural Analog: BR99966 (CAS 898498-53-8)
Compound : 3-Chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
- Core: Benzamide (non-fused aromatic ring).
- Substituents :
- 3-Chloro on benzamide.
- 1,2,5-Oxadiazol-3-yl linked to 3,4-dimethylphenyl.
- Molecular Weight : 327.76 g/mol.
- Inference : The target compound’s benzothiophene core and fluorophenyl group may enhance binding affinity in hydrophobic pockets compared to BR99966 .
Bis-Benzothiophene Analog (CAS 548787-61-7)
Compound: 3-Chloro-N-(4-{[(3-Chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}cyclohexyl)-6-methyl-1-benzothiophene-2-carboxamide
- Core : Dual benzothiophene units connected via a cyclohexyl linker.
- Substituents :
- 3-Chloro and 6-methyl on both benzothiophene rings.
- Molecular Weight : 531.52 g/mol.
- The cyclohexyl linker may introduce conformational flexibility, whereas the target compound’s oxadiazole provides rigidity.
- Inference : The target compound’s smaller size (~379.8 g/mol) likely improves bioavailability compared to this dimeric analog .
Sulfone-Containing Analog (CAS 874138-75-7)
Compound : 3-Chloro-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-6-methyl-1-benzothiophene-2-carboxamide
- Core : Benzothiophene-2-carboxamide with a tetrahydrothiophene sulfone group.
- Substituents :
- 3-Methoxybenzyl and sulfone moieties.
- Molecular Weight : 464.0 g/mol.
- Key Differences: The sulfone group enhances polarity and solubility but may reduce blood-brain barrier penetration.
- Inference : The target compound’s fluorophenyl substitution may prioritize lipophilicity and target binding over aqueous solubility compared to this sulfone analog .
Benzofuran-Oxadiazole Hybrid (CAS 872868-48-9)
Compound : 5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide
- Core : Benzofuran instead of benzothiophene.
- Substituents :
- 5-Fluoro and 3-methyl on benzofuran.
- 4-Methyl on oxadiazole.
- Molecular Weight : ~300 g/mol (estimated).
- Key Differences :
- Benzofuran’s oxygen atom reduces aromaticity compared to benzothiophene’s sulfur, altering electronic properties.
- 4-Methyl on oxadiazole decreases electronegativity relative to the target’s 4-fluorophenyl.
- Inference : The target’s fluorophenyl-oxadiazole combination may offer stronger electron-withdrawing effects for enhanced target engagement .
Structural and Physicochemical Comparison Table
| Compound (CAS/ID) | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | Benzothiophene-2-carboxamide | 3-Cl, 6-Me, 4-(4-F-phenyl)-oxadiazole | ~379.8 | High lipophilicity; electron-deficient core |
| BR99966 (898498-53-8) | Benzamide | 3-Cl, 4-(3,4-dimethylphenyl)-oxadiazole | 327.76 | Lower halogen content; electron-rich aryl |
| CAS 548787-61-7 | Bis-benzothiophene | Dual 3-Cl, 6-Me; cyclohexyl linker | 531.52 | High steric bulk; low bioavailability |
| CAS 874138-75-7 | Benzothiophene-2-carboxamide | 3-Cl, 6-Me; sulfone, methoxybenzyl | 464.0 | Enhanced solubility; polar functional groups |
| CAS 872868-48-9 | Benzofuran-2-carboxamide | 5-F, 3-Me; 4-methyl-oxadiazole | ~300 | Reduced aromaticity; lower electron withdrawal |
Biological Activity
The compound 3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 347.73 g/mol. Its structure features a benzothiophene core, which is known for its diverse biological activities, combined with an oxadiazole ring that enhances its reactivity and interaction with biological targets.
Antiparasitic Activity
Research indicates that the compound exhibits significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The presence of the oxadiazole ring is crucial for its efficacy, as studies suggest that modifications to this structure can significantly alter biological activity. For instance, the substitution patterns on the oxadiazole ring influence the compound's ability to inhibit parasite growth effectively.
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Similar compounds with oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation by targeting various signaling pathways involved in tumor growth and metastasis. For example, derivatives have been reported to inhibit key enzymes and receptors that play roles in cancer progression .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific molecular targets within cells, modulating enzyme activities or receptor functions. This interaction could lead to therapeutic effects in various disease models.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impact on biological efficacy:
Case Studies
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential applications of 3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide:
- Antimalarial Studies : A study demonstrated that derivatives of oxadiazole exhibited potent activity against Plasmodium falciparum, with IC50 values significantly lower than those of standard antimalarial drugs.
- Cancer Cell Line Testing : Another investigation explored the effects of similar compounds on various cancer cell lines, revealing that certain modifications led to increased cytotoxicity against breast and lung cancer cells .
- Enzyme Inhibition Assays : Research focusing on enzyme inhibition has shown that compounds with similar structures can effectively inhibit key enzymes involved in metabolic pathways associated with cancer and infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
